Oxirane, 2,3-di(trimethylsilyl)-

Description

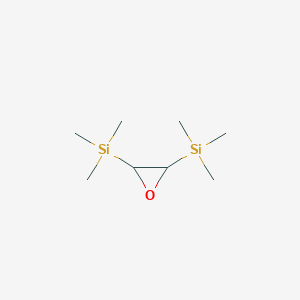

Structure

2D Structure

3D Structure

Properties

CAS No. |

114693-79-7 |

|---|---|

Molecular Formula |

C8H20OSi2 |

Molecular Weight |

188.41 g/mol |

IUPAC Name |

trimethyl-(3-trimethylsilyloxiran-2-yl)silane |

InChI |

InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3 |

InChI Key |

BLHJQWDMOSRHSN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1C(O1)[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)C1C(O1)[Si](C)(C)C |

Other CAS No. |

56920-28-6 |

Synonyms |

trimethyl-(3-trimethylsilyloxiran-2-yl)silane |

Origin of Product |

United States |

Synthetic Methodologies for Oxirane, 2,3 Di Trimethylsilyl

Direct Epoxidation Strategies for Disilylated Olefins

The direct oxidation of the carbon-carbon double bond in 1,2-bis(trimethylsilyl)ethylene serves as the most straightforward route to Oxirane, 2,3-di(trimethylsilyl)-. This approach typically involves the use of peroxy acids, which are potent electrophilic oxidizing agents capable of transferring an oxygen atom to the electron-rich double bond.

The primary precursors for the synthesis of Oxirane, 2,3-di(trimethylsilyl)- are the (E)- and (Z)-isomers of 1,2-bis(trimethylsilyl)ethylene. The epoxidation reaction is stereospecific, meaning that the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide. nih.gov

The transformation proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. researchgate.net This concerted nature ensures that the relative orientation of the trimethylsilyl (B98337) groups is maintained throughout the reaction.

Table 1: Epoxidation of 1,2-bis(trimethylsilyl)ethylene Isomers

| Precursor | Reagent | Product |

|---|---|---|

| (E)-1,2-bis(trimethylsilyl)ethylene | m-Chloroperoxybenzoic acid (m-CPBA) | trans-2,3-di(trimethylsilyl)oxirane |

This table illustrates the stereospecific nature of the epoxidation reaction.

The synthesis of specific stereoisomers of Oxirane, 2,3-di(trimethylsilyl)- is readily achieved due to the stereospecific nature of the epoxidation of the corresponding (E)- and (Z)-1,2-bis(trimethylsilyl)ethylene precursors. nih.gov For instance, the epoxidation of (E)-1,2-bis(trimethylsilyl)ethene with a peroxy acid like m-CPBA exclusively yields trans-2,3-bis(trimethylsilyl)oxirane. Similarly, the (Z)-isomer of the starting alkene is converted to cis-2,3-bis(trimethylsilyl)oxirane. masterorganicchemistry.com

While the synthesis of the cis and trans diastereomers is straightforward, the enantioselective epoxidation of 1,2-bis(trimethylsilyl)ethylene to produce a single enantiomer of either the cis or trans epoxide presents a greater challenge. Research in the broader field of asymmetric epoxidation has identified various chiral catalysts that can induce enantioselectivity in the oxidation of prochiral alkenes. nih.gov These methods often employ chiral ketones to generate chiral dioxiranes in situ, or utilize transition metal complexes with chiral ligands. nih.gov However, specific and highly efficient enantioselective methods tailored for 1,2-bis(trimethylsilyl)ethylene remain an area of ongoing research.

While stoichiometric epoxidation using peroxy acids is a common laboratory method, catalytic systems offer advantages in terms of atom economy and sustainability. Various catalytic systems have been developed for the epoxidation of alkenes, some of which could be applicable to the synthesis of Oxirane, 2,3-di(trimethylsilyl)-.

One such system involves the use of methyltrioxorhenium (MTO) as a catalyst in the presence of an oxidant like hydrogen peroxide. organic-chemistry.org The efficiency of this system can be enhanced by the addition of nitrogen-based ligands. Another approach utilizes bis(trimethylsilyl) peroxide as the oxidant, which can be activated by a catalytic amount of a proton source in the presence of rhenium oxide catalysts. organic-chemistry.org The development of catalytic systems that are both highly efficient and stereoselective for the epoxidation of silylated olefins like 1,2-bis(trimethylsilyl)ethylene is an active area of investigation.

Chemical Modifications and Derivatization of Silylated Epoxides

The strained three-membered ring of Oxirane, 2,3-di(trimethylsilyl)- makes it susceptible to ring-opening reactions upon treatment with a variety of nucleophiles. This reactivity provides a versatile platform for the synthesis of a diverse range of functionalized organosilicon compounds. The regioselectivity and stereoselectivity of these ring-opening reactions are influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).

Under basic or nucleophilic conditions, the attack of the nucleophile generally occurs at the less sterically hindered carbon atom via an SN2 mechanism, leading to inversion of stereochemistry at that center. lookchem.com In contrast, under acidic conditions, the reaction proceeds through a more carbocation-like transition state, and the nucleophile tends to attack the more substituted carbon atom that can better stabilize a positive charge. lookchem.com

Table 2: Ring-Opening Reactions of trans-2,3-di(trimethylsilyl)oxirane

| Nucleophile/Reagent | Product Type |

|---|---|

| Grignard Reagents (e.g., RMgX) | β-Hydroxy-α,β-disilylalkanes |

| Organolithium Reagents (e.g., RLi) | β-Hydroxy-α,β-disilylalkanes |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2-bis(trimethylsilyl)ethanol |

This table summarizes some of the key chemical transformations of the title compound.

The reaction with organometallic reagents such as Grignard and organolithium reagents provides a route to more complex carbon skeletons bearing two adjacent trimethylsilyl groups. nih.gov For example, the reaction of trans-2,3-di(trimethylsilyl)oxirane with a Grignard reagent would be expected to yield a 1,2-diol precursor with the incoming alkyl group attached to one of the silylated carbons. The reduction with hydride reagents like lithium aluminum hydride results in the formation of the corresponding alcohol. Hydrolysis, either acid- or base-catalyzed, leads to the corresponding 1,2-diol, with the stereochemical outcome depending on the reaction conditions.

Reactivity and Mechanistic Investigations of Oxirane, 2,3 Di Trimethylsilyl

Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of Oxirane, 2,3-di(trimethylsilyl)- is susceptible to cleavage under various conditions, making it a versatile substrate for synthetic transformations. libretexts.org

Nucleophilic Additions and Substitutions

The reaction of Oxirane, 2,3-di(trimethylsilyl)- with nucleophiles is a cornerstone of its synthetic utility. The regioselectivity and stereochemistry of these reactions are influenced by the nature of the nucleophile and the reaction conditions.

Organometallic reagents are potent nucleophiles that readily react with epoxides. In the context of Oxirane, 2,3-di(trimethylsilyl)-, these reagents facilitate the formation of new carbon-carbon and carbon-silicon bonds.

Alkynyl Anions: Acetylide anions, generated from terminal alkynes, are effective nucleophiles for epoxide ring-opening. libretexts.org This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide. libretexts.orgyoutube.com For Oxirane, 2,3-di(trimethylsilyl)-, the two carbons of the oxirane are similarly substituted, but the electronic effects of the trimethylsilyl (B98337) groups can influence the regioselectivity. The reaction of lithiated alkynes with epoxides results in the formation of β-hydroxy alkynes. libretexts.org

Grignard Reagents: Grignard reagents (RMgX) are another class of powerful carbon-based nucleophiles that add to epoxides. masterorganicchemistry.comacs.org The reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on one of the epoxide carbons, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com The attack generally occurs at the less substituted carbon of the epoxide in an SN2 fashion. baylor.edumasterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield a β-substituted alcohol. masterorganicchemistry.com The presence of alkoxymagnesium halides, by-products of Grignard reactions with carbonyls or alkoxysilanes, can influence the nucleophilicity and reaction rate. researchgate.net

Silyllithiums: Tris(trimethylsilyl)silyllithium has been shown to react with aliphatic ketones, which suggests its potential as a nucleophile for epoxide opening. capes.gov.br The addition of the silyllithium reagent to the carbonyl group is followed by a 1,3-trimethylsilyl shift. capes.gov.br A similar reactivity pattern could be anticipated with epoxides, leading to the formation of β-silylated alcohols.

Table 1: Reactions with Organometallic Reagents

| Reagent Type | General Reactivity with Epoxides | Expected Product with Oxirane, 2,3-di(trimethylsilyl)- |

|---|---|---|

| Alkynyl Anions | Nucleophilic ring-opening to form β-hydroxy alkynes. libretexts.org | β-Alkynyl-α,β-bis(trimethylsilyl)ethanols |

| Grignard Reagents | Addition to form β-substituted alcohols. masterorganicchemistry.com | β-Alkyl/Aryl-α,β-bis(trimethylsilyl)ethanols |

Halide ions can act as nucleophiles to open the epoxide ring, leading to the formation of halohydrins. wikipedia.org This reaction can be promoted by hydrohalic acids or metal halides. wikipedia.org The reaction of an epoxide with a hydrohalic acid typically proceeds with anti-addition, resulting in a trans configuration of the halogen and hydroxyl groups. wikipedia.orgmasterorganicchemistry.com In the case of unsymmetrical epoxides, the halogen atom generally adds to the less substituted carbon. masterorganicchemistry.com The formation of halohydrins is a key transformation, as these compounds can be subsequently converted back to epoxides upon treatment with a base. youtube.com

A variety of heteroatomic nucleophiles can be employed to open the ring of Oxirane, 2,3-di(trimethylsilyl)-, yielding valuable functionalized products.

Nitrogen Nucleophiles: Amines are effective nucleophiles for the ring-opening of epoxides, leading to the formation of β-amino alcohols. rsc.org This reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon. rsc.org The reaction of Oxirane, 2,3-di(trimethylsilyl)- with amines would be expected to yield β-amino-α,β-bis(trimethylsilyl)ethanols.

Sulfur Nucleophiles: Thiols, in the form of their conjugate bases (thiolates), are excellent nucleophiles and readily open epoxide rings to produce β-hydroxy thioethers. libretexts.org Sulfur's high nucleophilicity, greater than that of oxygen, facilitates these reactions. libretexts.orgmsu.edu

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, particularly under acidic or basic catalysis, to open the epoxide ring. Alcoholysis results in the formation of β-alkoxy alcohols, while hydrolysis yields 1,2-diols. libretexts.org In basic conditions, the alkoxide or hydroxide (B78521) attacks the less substituted carbon. libretexts.org

Table 2: Reactions with Heteroatomic Nucleophiles

| Nucleophile Type | Product Type |

|---|---|

| Amines | β-Amino Alcohols rsc.org |

| Thiols/Thiolates | β-Hydroxy Thioethers libretexts.org |

| Alcohols/Alkoxides | β-Alkoxy Alcohols libretexts.org |

Electrophilic and Lewis Acid-Promoted Ring Opening

Lewis acids can activate the epoxide ring towards nucleophilic attack by coordinating to the oxygen atom, making it a better leaving group. researchgate.netresearchgate.net This strategy is particularly useful for less reactive nucleophiles. researchgate.net Various Lewis acids, including aluminum triflate and those based on tin, zirconium, and hafnium, have been shown to be effective catalysts for epoxide ring-opening reactions with alcohols. researchgate.netucdavis.edursc.org The regioselectivity of Lewis acid-catalyzed ring-opening can be influenced by the nature of the Lewis acid and the substrate. ucdavis.edu In some cases, rearrangement to carbonyl compounds can occur. core.ac.uk For instance, silyl (B83357) triflates can mediate the opening of epoxides by halides. richmond.edu

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is protonated, which activates the ring for nucleophilic attack. libretexts.orgkhanacademy.org The subsequent attack by a nucleophile can proceed through a mechanism that has both SN1 and SN2 character. stackexchange.com For unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state. libretexts.orgstackexchange.commasterorganicchemistry.com The reaction of Oxirane, 2,3-di(trimethylsilyl)- under acidic conditions with nucleophiles like water or alcohols would lead to the formation of 1,2-diols or β-alkoxy alcohols, respectively. libretexts.org

Base-Catalyzed Ring Opening

The ring-opening of epoxides under basic conditions is a well-established transformation in organic synthesis. masterorganicchemistry.comlibretexts.org For Oxirane, 2,3-di(trimethylsilyl)-, this reaction proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring. The significant ring strain of the three-membered ring, estimated to be around 13 kcal/mol, is a primary driving force for this reaction, even though alkoxides are generally poor leaving groups. masterorganicchemistry.comlibretexts.org The mechanism is typically considered to be an SN2 type reaction. masterorganicchemistry.comlibretexts.orgprutor.ai

In the context of silylated epoxides, the presence of the trimethylsilyl groups influences the reactivity and the outcome of the reaction. The base, often a strong nucleophile like hydroxide or an alkoxide, attacks one of the epoxide carbons. youtube.combaylor.edu This leads to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate, which is subsequently protonated by a protic solvent or during workup to yield the corresponding diol or alcohol ether product. libretexts.orgyoutube.com

The general mechanism for the base-catalyzed ring-opening of an epoxide is as follows:

Nucleophilic Attack: A nucleophile (e.g., OH⁻, RO⁻) attacks one of the carbon atoms of the epoxide ring. prutor.aiyoutube.com

Ring Opening: The carbon-oxygen bond of the epoxide ring breaks, relieving the ring strain and forming an alkoxide intermediate. prutor.aiyoutube.com

Protonation: The resulting alkoxide is protonated by a solvent molecule (e.g., water, alcohol) to give the final ring-opened product. libretexts.orgyoutube.com

A variety of nucleophiles can be employed for the base-catalyzed ring-opening of epoxides, including amines and Grignard reagents. libretexts.org The reaction conditions, such as the choice of base, solvent, and temperature, can significantly impact the reaction's efficiency and selectivity.

Stereochemical and Regiochemical Control in Ring Opening

The stereochemistry and regiochemistry of the ring-opening of Oxirane, 2,3-di(trimethylsilyl)- are critical aspects that dictate the structure of the final product.

Stereochemistry: The base-catalyzed ring-opening of epoxides is a stereospecific reaction. youtube.com Consistent with an SN2 mechanism, the nucleophilic attack occurs from the backside of the carbon-oxygen bond, leading to an inversion of configuration at the carbon center where the attack takes place. masterorganicchemistry.comprutor.aiyoutube.com If the other carbon atom of the epoxide is a chiral center and is not attacked, its stereochemistry is retained. youtube.com In the case of cis- and trans-2,3-disubstituted epoxides, this stereospecificity leads to the formation of specific diastereomeric products. For instance, the opening of a trans-epoxide will result in a product with a different relative stereochemistry compared to the opening of a cis-epoxide. nih.gov

Regiochemistry: The regioselectivity of the ring-opening reaction, meaning which of the two epoxide carbons is attacked by the nucleophile, is influenced by both steric and electronic factors. In base-catalyzed reactions of unsymmetrical epoxides, the nucleophile generally attacks the less sterically hindered carbon atom. masterorganicchemistry.comprutor.aiyoutube.combaylor.edu This is a hallmark of the SN2 mechanism, where steric hindrance plays a dominant role. libretexts.org

For Oxirane, 2,3-di(trimethylsilyl)-, the two trimethylsilyl groups introduce significant steric bulk. The regioselectivity will therefore be highly dependent on the specific reaction conditions and the nature of the attacking nucleophile. In some cases, catalyst control can override the inherent substrate bias, allowing for selective ring-opening at either the more or less substituted position. nih.govrsc.org For example, the use of certain Lewis acid catalysts can favor attack at the more substituted carbon by stabilizing the developing positive charge in a more SN1-like transition state. libretexts.orgcanterbury.ac.nzcore.ac.uk However, under basic conditions, the attack at the less hindered carbon is the generally preferred pathway. d-nb.info

The interplay between stereochemistry and regiochemistry is crucial for the synthesis of specific, well-defined molecular architectures from silylated epoxides.

Rearrangement Pathways of Oxirane, 2,3-di(trimethylsilyl)-

canterbury.ac.nznih.gov-Silyl Migrations and Other Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. libretexts.orgwikipedia.org In the context of Oxirane, 2,3-di(trimethylsilyl)-, silyl migrations are a prominent rearrangement pathway. A canterbury.ac.nznih.gov-silyl migration involves the shift of a trimethylsilyl group from one atom to an adjacent one. Such migrations are a key feature of the Brook rearrangement. wikipedia.org

The driving force for these rearrangements is often the formation of a more stable species, such as a silyl ether, due to the high strength of the silicon-oxygen bond. wikipedia.org These migrations can be initiated thermally, photochemically, or under acidic or basic conditions. wikipedia.org In the case of silylated epoxides, a canterbury.ac.nznih.gov-silyl migration can be part of a more complex reaction sequence.

Meinwald Rearrangement and Analogous Isomerizations

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds, such as aldehydes or ketones. canterbury.ac.nzcore.ac.uk This transformation involves the coordination of a Lewis acid to the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. canterbury.ac.nzresearchgate.net A subsequent 1,2-hydride or alkyl shift then leads to the formation of the carbonyl compound. researchgate.net

For Oxirane, 2,3-di(trimethylsilyl)-, a Meinwald-type rearrangement would be expected to yield a silylated ketone or aldehyde. The regioselectivity of the initial C-O bond cleavage is influenced by the stability of the resulting carbocation. The presence of silicon can stabilize a positive charge at the β-position, but poor orbital overlap in the constrained epoxide ring can lead to cleavage at the α-carbon. nih.gov The choice of Lewis acid catalyst can significantly influence the outcome of the rearrangement. canterbury.ac.nzcore.ac.uk

The general steps for a Meinwald rearrangement are:

Lewis Acid Coordination: The Lewis acid coordinates to the epoxide oxygen, making it a better leaving group. canterbury.ac.nzcore.ac.uk

C-O Bond Cleavage: The carbon-oxygen bond breaks to form a carbocation intermediate. canterbury.ac.nz

1,2-Shift: A hydride, alkyl, or silyl group migrates to the carbocationic center.

Deprotonation/Rearrangement: The final carbonyl compound is formed.

Rearrangements Involving Tandem Processes (e.g., Brook Rearrangement)

Oxirane, 2,3-di(trimethylsilyl)- and related silylated epoxides can undergo tandem reactions that involve a sequence of rearrangements. A prominent example is a process that couples a ring-opening with a Brook rearrangement. nih.govgelest.com The Brook rearrangement is characterized by the intramolecular migration of a silyl group from carbon to oxygen. wikipedia.org

A typical tandem sequence could be initiated by a base-promoted ring-opening of the epoxide. nih.gov This generates an alkoxide which can then trigger a Brook rearrangement, resulting in the formation of a silyl ether and a carbanion. wikipedia.orggelest.com This carbanion can then participate in further reactions, such as alkylation. nih.gov

The feasibility and outcome of such tandem processes are highly dependent on the substrate structure and the reaction conditions. For instance, the presence of other functional groups can lead to more complex transformations, such as a Brook rearrangement followed by a [3+2] cyclization. gelest.com These tandem reactions provide a powerful tool for the construction of complex molecular structures from relatively simple silylated epoxides.

Other Isomerization and Skeletal Rearrangements

Beyond the well-defined rearrangements discussed above, Oxirane, 2,3-di(trimethylsilyl)- can potentially undergo other isomerization and skeletal rearrangement reactions. These can be triggered under various conditions, including thermal, acidic, or basic treatment.

For example, treatment of silyl-substituted epoxy alcohols with Grignard reagents can induce a 1,2-carbon shift to generate α-silyl aldehydes, which are then trapped by the Grignard reagent. nih.gov This represents a rearrangement-addition sequence.

Furthermore, unusual rearrangements leading to the formation of cyclic ethers like tetrahydrofurans have been observed in the reactions of silanol (B1196071) epoxides, which could be conceptually related to the reactivity of Oxirane, 2,3-di(trimethylsilyl)- under certain conditions. nih.govchemrxiv.orgnih.gov These transformations likely proceed through a series of steps, potentially involving intramolecular nucleophilic attack and silyl transfers. nih.govchemrxiv.org

The specific pathways for these other isomerizations and skeletal rearrangements are highly dependent on the substrate and the reaction conditions, often leading to the formation of unexpected but synthetically valuable products.

Transformations Involving the Trimethylsilyl Groups

The trimethylsilyl groups in Oxirane, 2,3-di(trimethylsilyl)- are key to its reactivity, influencing reactions through both their removal and their directing effects.

Desilylation Reactions and their Applications

Desilylation, the removal of a silyl group, is a common and synthetically useful transformation. In the context of silylated epoxides, desilylation can be achieved under various conditions, often leading to the formation of valuable products. For instance, the cleavage of silyl ethers, which are structurally related to silylated epoxides, can be accomplished using reagents like trimethylsilyl bromide in methanol, providing a mild and efficient method for deprotection. This process can be highly chemoselective, allowing for the removal of one type of silyl group in the presence of others.

The applications of desilylation in the context of silylated epoxides are broad. For example, the desilylation of bis(trimethylsilyl)acetylenes with reagents like potassium fluoride (B91410) and 18-crown-6 (B118740) ether can generate acetylenic carbinols upon reaction with carbonyl compounds. rsc.org This highlights how desilylation can be a key step in the formation of new carbon-carbon bonds. Furthermore, the deprotection of silyl ethers is a crucial step in the synthesis of many complex natural products and pharmaceuticals, where silyl groups are used as temporary protecting groups for hydroxyl functionalities. rsc.orgwikipedia.orgmdpi.com The ability to selectively remove these groups under mild conditions is therefore of significant synthetic importance. gelest.com

A variety of reagents can be employed for desilylation, including fluoride sources (like tetrabutylammonium (B224687) fluoride), acids, and bases. gelest.com The choice of reagent and reaction conditions can be tuned to achieve selective desilylation, even in molecules with multiple silyl groups or other sensitive functionalities.

Directed Group Effects of Trimethylsilyl Moieties

The trimethylsilyl groups in Oxirane, 2,3-di(trimethylsilyl)- exert significant directing effects on the regioselectivity of ring-opening reactions. acs.org In nucleophilic ring-opening reactions of α,β-epoxysilanes, there is a strong preference for the nucleophile to attack the carbon atom alpha (α) to the silicon atom. acs.orgrsc.org This regioselectivity is contrary to what would be expected based on steric hindrance alone, as the trimethylsilyl group is bulky. acs.org

Several factors have been proposed to explain this α-directing effect. One hypothesis involves the interaction of the nucleophile with the vacant 3d orbitals of the silicon atom, which can stabilize the transition state leading to α-attack. Another explanation centers on the electronic influence of the silicon atom, which can affect the stability of the carbocation-like character that develops at the adjacent carbon during the ring-opening process. acs.org

The regioselectivity of these reactions is also influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with non-nucleophilic bases, the formation of allylic alcohols often proceeds through α-opening of the epoxide ring. acs.org However, with very bulky nucleophiles, the steric hindrance of the trimethylsilyl group can become the dominant factor, leading to attack at the less hindered β-position.

This directing effect is a powerful tool in organic synthesis, allowing for the stereocontrolled formation of various functionalized molecules. For example, the acid-catalyzed ring-opening of 1,2-epoxy-1-trimethylsilylcyclohexane with various nucleophiles proceeds with high regioselectivity to afford trans-adducts resulting from α-attack. rsc.org

Transition Metal-Catalyzed Reactivity

Transition metal catalysts play a crucial role in expanding the synthetic utility of Oxirane, 2,3-di(trimethylsilyl)- and related silylated epoxides, enabling a variety of selective transformations.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used in organic synthesis for their ability to facilitate a broad range of cross-coupling reactions. nih.govlumenlearning.comyoutube.com In the context of silylated epoxides, palladium catalysis can be employed to achieve transformations that are otherwise difficult to accomplish. For example, silylated vinyl epoxides can undergo palladium-catalyzed rearrangement to yield silylated aldehydes. acs.org This reaction proceeds through the formation of a π-allylpalladium intermediate, followed by a rapid silyl migration. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful methods for forming carbon-carbon bonds. nih.govlumenlearning.comnih.gov While direct palladium-catalyzed cross-coupling of Oxirane, 2,3-di(trimethylsilyl)- itself is not extensively documented, the principles of these reactions can be applied to substrates derived from it. The choice of ligand, such as bulky trialkylphosphines, is often critical for achieving high reactivity and selectivity in these transformations. nih.gov

Copper-Catalyzed Processes

Copper catalysts have emerged as versatile and cost-effective alternatives to precious metals for a variety of organic transformations, including silylation and borylation reactions. beilstein-journals.orgacs.org Copper-catalyzed reactions of silylated epoxides and related compounds have been developed to synthesize a range of valuable organosilicon compounds. rsc.orgrsc.org

For example, copper-catalyzed silylation of propargyl epoxides can selectively produce either tri- and tetra-substituted allenols or stereodefined alkenes, depending on the reaction conditions. rsc.org This demonstrates the ability of copper catalysts to control the reaction pathway and achieve high levels of selectivity. Copper-catalyzed defluorinative silylation of gem-difluoroallyl groups provides access to stereodefined (Z)-fluoroalkenes, which are important building blocks in medicinal chemistry. nih.gov

Furthermore, copper-catalyzed cross-coupling reactions of epoxides with organoboron compounds have been developed, providing a convenient route to β-phenethyl alcohols. rsc.org These reactions are not limited to aromatic epoxides, as aliphatic epoxides are also suitable substrates. rsc.org The mechanistic insight into copper-catalyzed allylic substitutions with bis(triorganosilyl) zincs has led to the enantiospecific preparation of α-chiral silanes. nih.gov

The table below summarizes some examples of copper-catalyzed reactions involving silylated compounds and epoxides:

| Substrate | Reagent | Catalyst | Product | Reference |

| Propargyl epoxides | Silylborane | Cu catalyst | Allenols or Alkenes | rsc.org |

| gem-Difluoroallyl groups | Silylborane | Cu catalyst | (Z)-Fluoroalkenes | nih.gov |

| Epoxides | Arylboronates | Cu catalyst | β-Phenethyl alcohols | rsc.org |

| Allylic compounds | Bis(triorganosilyl) zincs | Cu catalyst | α-Chiral silanes | nih.gov |

Other Metal-Catalyzed Reactions and their Selectivity

Besides palladium and copper, other transition metals have been shown to catalyze reactions involving silylated epoxides and related compounds. For instance, rhodium catalysts have been used in the reaction of (trimethylsilyl)acetylenes with cyclobutenols to produce tetrasubstituted benzenes with high regioselectivity. nih.gov

The choice of metal catalyst and ligands can significantly influence the selectivity of the reaction. For example, in the hydrosilylation of alkynes, different metal catalysts can lead to different regio- and stereoisomers of the resulting vinylsilanes. researchgate.net The development of new catalytic systems continues to expand the synthetic possibilities for transforming silylated compounds into a wide array of functionalized molecules.

Research on the Reactivity of Oxirane, 2,3-di(trimethylsilyl)- Remains Limited

A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused on the thermal and photochemical reactivity of the chemical compound Oxirane, 2,3-di(trimethylsilyl)-. Despite its structural interest, featuring a strained oxirane ring flanked by two bulky trimethylsilyl groups, detailed mechanistic investigations into its behavior under heat and light appear to be limited or not publicly documented.

While the broader field of epoxide chemistry is extensive, with numerous studies on the thermal and photochemical reactions of various substituted oxiranes, these findings cannot be directly extrapolated to Oxirane, 2,3-di(trimethylsilyl)-. The presence of the two trimethylsilyl substituents is expected to exert significant steric and electronic effects on the oxirane ring, likely leading to unique reactivity pathways that would require specific experimental investigation to elucidate.

General principles of epoxide chemistry suggest that thermal or photochemical activation could lead to a variety of transformations, including ring-opening to form diradicals or zwitterions, rearrangements to carbonyl compounds, or fragmentation. However, without dedicated studies on Oxirane, 2,3-di(trimethylsilyl)-, any discussion of its specific reaction products, mechanisms, and associated kinetic or thermodynamic data would be purely speculative.

Similarly, the field of organosilicon chemistry provides context on the behavior of silylated compounds, but does not offer specific insights into the reactivity of this particular silylated epoxide. The interplay between the strained three-membered ring and the silicon-carbon bonds would be a key factor in determining its stability and reaction pathways.

Synthetic Utility and Applications of Oxirane, 2,3 Di Trimethylsilyl

As a Chiral Building Block and Stereocontrolled Synthon

The application of "Oxirane, 2,3-di(trimethylsilyl)-" as a chiral building block for stereocontrolled synthesis would rely on the enantioselective or diastereoselective synthesis of the oxirane itself, followed by stereospecific ring-opening reactions. The trimethylsilyl (B98337) groups can play a crucial role in directing the stereochemical outcome of subsequent transformations. For instance, in related systems, silyl (B83357) groups have been shown to influence the facial selectivity of reactions on adjacent functional groups.

Asymmetric epoxidation of a corresponding bis(trimethylsilyl)alkene to generate an enantiomerically enriched oxirane.

Stereoselective ring-opening with various nucleophiles, where the bulky trimethylsilyl groups could direct the approach of the nucleophile to one face of the molecule, thus controlling the stereochemistry of the newly formed stereocenters.

The development of such methodologies would be highly valuable for the synthesis of chiral molecules with defined stereochemistry.

Synthesis of Complex Molecular Architectures

"Oxirane, 2,3-di(trimethylsilyl)-" could serve as a precursor for the synthesis of polyoxygenated compounds, which are common motifs in many natural products. The oxirane ring provides a handle for introducing two adjacent oxygen functionalities with controlled stereochemistry. The trimethylsilyl groups could be retained as protecting groups or transformed into other functional groups.

A hypothetical synthetic sequence could involve the stereoselective ring-opening of the oxirane to afford a diol derivative, which could then be further elaborated. The silyl groups could be converted to hydroxyl groups through oxidation, leading to a polyol fragment. The synthesis of polyketide natural products, which are rich in oxygen functionalities, could potentially benefit from building blocks derived from this oxirane. organic-chemistry.orgnih.gov

The electrophilic nature of the oxirane ring carbons makes them susceptible to attack by nucleophiles, a reaction that can be exploited for the synthesis of various heterocyclic systems. While specific examples starting from "Oxirane, 2,3-di(trimethylsilyl)-" are not documented, one can envision its use in the synthesis of:

Furans: Reaction with appropriate nucleophiles followed by cyclization could potentially lead to substituted furan (B31954) rings. The trimethylsilyl groups could serve as directing groups or be eliminated during the reaction sequence.

Pyrrolidines: Ring-opening with nitrogen-based nucleophiles, such as amines, followed by intramolecular cyclization is a common strategy for pyrrolidine (B122466) synthesis. acs.orgyoutube.comnih.govnih.gov The stereochemistry of the starting oxirane could be transferred to the final pyrrolidine product.

Piperidines: Similar to pyrrolidine synthesis, the formation of piperidine (B6355638) rings could be achieved through reaction with suitable nitrogen nucleophiles and subsequent cyclization. researchgate.netnih.govacs.orguva.es

Participation in Cascade and Domino Reactions

The trimethylsilyl groups in "Oxirane, 2,3-di(trimethylsilyl)-" can have a profound effect on the regioselectivity of epoxide opening, a key factor in designing cascade or domino reactions. acs.orgresearchgate.net In such reactions, a single synthetic operation triggers a series of bond-forming events, rapidly building molecular complexity.

The trimethylsilyl group can stabilize a developing positive charge on an adjacent carbon atom (the β-silyl effect), which can direct the regioselectivity of epoxide ring-opening in acid-catalyzed processes. This directing effect is crucial for controlling the outcome of cascade reactions that involve multiple ring-forming steps. For instance, in the synthesis of ladder polyethers, silyl-substituted epoxides have been used to control the regioselectivity of endo-selective cyclizations. acs.org

A potential cascade reaction involving "Oxirane, 2,3-di(trimethylsilyl)-" could be initiated by a Lewis acid, which would activate the epoxide. youtube.comrsc.org Subsequent attack by a nucleophile could trigger a series of cyclizations, with the trimethylsilyl groups guiding the regiochemical course of the reaction.

Development of Novel Synthetic Methodologies

The unique reactivity of "Oxirane, 2,3-di(trimethylsilyl)-" makes it a candidate for the development of new synthetic methods. The interplay between the strained oxirane ring and the two silicon substituents could be harnessed to achieve transformations that are not possible with simpler epoxides.

Areas for potential methodology development include:

Novel ring-opening reactions: Investigating the reactivity of the oxirane with a wide range of nucleophiles under various conditions could lead to the discovery of new transformations and the synthesis of novel functionalized molecules.

Silyl-directed reactions: The development of new reactions where the trimethylsilyl groups play a key role in controlling regioselectivity and stereoselectivity would be a valuable contribution to synthetic organic chemistry.

Catalytic asymmetric transformations: The development of catalytic enantioselective methods for the synthesis and reaction of "Oxirane, 2,3-di(trimethylsilyl)-" would significantly enhance its utility as a chiral building block.

While the full potential of "Oxirane, 2,3-di(trimethylsilyl)-" in synthetic organic chemistry is yet to be fully explored and documented, its unique structure suggests that it could be a valuable tool for the construction of complex molecules. Further research into its reactivity and applications is needed to fully unlock its synthetic utility.

Computational and Theoretical Studies on Oxirane, 2,3 Di Trimethylsilyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of Oxirane, 2,3-di(trimethylsilyl)-. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. epstem.netepstem.netresearchgate.net DFT methods, such as B3LYP and B3PW91, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and reaction energetics. epstem.netepstem.netnih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. e3s-conferences.org

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying reactants, products, intermediates, and the transition states that connect them. mdpi.com For Oxirane, 2,3-di(trimethylsilyl)-, a primary area of interest is its ring-opening reaction, a characteristic transformation for strained three-membered epoxides. masterorganicchemistry.comwikipedia.org

Computational studies can model the attack of a nucleophile on one of the epoxide carbons. By calculating the energy of the system as the reaction progresses, a reaction pathway is charted. The highest point on this pathway corresponds to the transition state, and its energy relative to the reactants gives the activation energy barrier. mdpi.com DFT calculations have been successfully used to determine transition state structures and activation barriers for various epoxide reactions. researchgate.net For instance, in the ring-opening of a generic oxirane, constrained DFT has been used to model the process, showing that the ring-opening can be completed in femtoseconds. nih.gov

The mechanism often proceeds via an SN2-like pathway, where the nucleophile attacks a carbon atom, leading to the simultaneous breaking of the C-O bond. The stereochemistry of this process (inversion of configuration at the attacked carbon) can be explicitly visualized and confirmed through these calculations. The presence of the two bulky trimethylsilyl (B98337) groups is expected to significantly influence the accessibility of the transition state.

Table 1: Representative Calculated Activation Energies for Epoxide Reactions (Illustrative) Note: These values are for related epoxide systems and serve to illustrate typical energy ranges determined by DFT calculations. Specific values for Oxirane, 2,3-di(trimethylsilyl)- would require dedicated calculations.

| Reaction Type | Catalyst/Conditions | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Ethylene Epoxidation | Al(III)-calix researchgate.netarene on silica (B1680970) | DFT | 10.0 - 10.6 | researchgate.net |

| TBAF-mediated Cyclization | Alkoxide attacking double bond | DFT | 9.1 - 10.4 | e3s-conferences.org |

| Isocyanate Synthesis | [3+2]-cycloaddition via SO₂ | r2SCAN-3c | 9 | chemrxiv.org |

Computational models can predict the reactivity and selectivity of Oxirane, 2,3-di(trimethylsilyl)-. The epoxide ring is inherently reactive due to significant ring strain, estimated to be around 25-27 kcal/mol for the parent oxirane. masterorganicchemistry.com This strain is released upon ring-opening.

Regioselectivity: In unsymmetrical epoxides, nucleophiles can attack either of the two carbon atoms. For Oxirane, 2,3-di(trimethylsilyl)-, the two carbons are chemically equivalent, but the stereochemical environment is crucial. However, in reactions of related silylated epoxides, the β-silicon effect can play a role. This effect involves the stabilization of a developing positive charge (carbocation character) on a β-carbon atom by the adjacent silicon atom. Computational models can quantify the charge distribution in the transition state to predict whether the reaction proceeds via a more SN1-like or SN2-like mechanism, thereby predicting the regiochemical outcome.

Stereoselectivity: The cis and trans isomers of Oxirane, 2,3-di(trimethylsilyl)- will exhibit different reactivity profiles. The bulky trimethylsilyl groups exert considerable steric hindrance. Computational methods can model the approach of a nucleophile to the epoxide ring from different trajectories. The calculated energy barriers for these approaches reveal the most favorable attack pathway, thus predicting the stereochemical outcome of the reaction. acs.org For example, in many epoxide ring-openings, an anti-relationship between the incoming nucleophile and the departing oxygen atom is observed, and this can be modeled. acs.org Studies on the polymerization of other 2,3-disubstituted oxiranes have used computational results to explain the resulting polymer stereostructure. researchgate.netrsc.org

Conformational Analysis and Stereoisomerism

Oxirane, 2,3-di(trimethylsilyl)- exists as two diastereomers: cis and trans.

cis-Oxirane, 2,3-di(trimethylsilyl)-: The two trimethylsilyl groups are on the same side of the epoxide ring.

trans-Oxirane, 2,3-di(trimethylsilyl)-: The two trimethylsilyl groups are on opposite sides of the epoxide ring.

Quantum chemical calculations can be used to determine the ground-state geometries and relative stabilities of these isomers. By calculating the total electronic energy of the optimized structures for both the cis and trans forms, one can predict which isomer is thermodynamically more stable. Generally, the trans isomer would be expected to be more stable due to reduced steric repulsion between the large trimethylsilyl groups.

Furthermore, conformational analysis can be performed on the trimethylsilyl groups themselves. While rotation around the C-Si bonds is relatively free, there will be preferred staggered conformations to minimize steric interactions. Computational methods can map the potential energy surface associated with the rotation of these groups to identify the most stable rotamers and the energy barriers separating them.

Table 2: Theoretical Comparison of cis and trans Isomers Note: This table is illustrative. The values are based on general chemical principles and would need to be confirmed by specific calculations for Oxirane, 2,3-di(trimethylsilyl)-.

| Property | cis-Isomer | trans-Isomer | Computational Insight |

| Relative Energy | Higher | Lower (more stable) | DFT energy calculations can quantify the energy difference due to steric strain. |

| Dipole Moment | Non-zero (expected) | Near-zero (expected) | Molecular geometry optimization and electronic property calculations. |

| Steric Hindrance | Higher on one face | More balanced | Analysis of the 3D molecular surface (isodensity surface). |

| Reactivity | May differ from trans | May differ from cis | Transition state energy calculations for nucleophilic attack on each isomer. |

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of Oxirane, 2,3-di(trimethylsilyl)- is characterized by the strained three-membered ring and the influence of the silicon substituents. The C-C bond within the epoxide ring is elongated and weaker than a typical C-C single bond, and the C-O bonds are also strained.

A key feature is the interaction between the silicon atoms and the epoxide. Photoelectron spectroscopy studies on the related trans-2,3-bis(trimethylsilyl)thiirane (the sulfur analog) and other silylated oxiranes have provided insight into the electronic effects. nist.gov These studies, supported by calculations, investigate the impact of the silyl (B83357) groups on the molecule's frontier orbitals (HOMO and LUMO). The trimethylsilyl groups are generally considered electron-donating through σ-conjugation (hyperconjugation). This can affect the energy of the epoxide's orbitals and its reactivity.

Bonding analysis, using methods like Natural Bond Orbital (NBO) theory, can be performed on the computationally optimized geometry. This would reveal the nature of the C-Si, C-C, and C-O bonds, including their hybridization and polarization. A significant finding would likely be the donation of electron density from the C-Si σ-bonds into the antibonding orbitals (σ*) of the strained C-O bonds of the epoxide ring. This interaction, known as the β-silicon effect, weakens the C-O bonds and stabilizes any developing positive charge on the adjacent carbon during a ring-opening reaction, potentially lowering the activation energy. aps.org

Molecular Dynamics Simulations and Reaction Pathways

While quantum chemical calculations typically focus on stationary points on a potential energy surface, molecular dynamics (MD) simulations model the time evolution of a molecular system. nih.govresearchgate.net An MD simulation could be used to study the ring-opening of Oxirane, 2,3-di(trimethylsilyl)- in a solvent, providing a more realistic picture of the reaction dynamics.

In such a simulation, the system would consist of one molecule of the silylated epoxide, a nucleophile, and a large number of solvent molecules. The forces on each atom are calculated (either using a classical force field or from quantum mechanics in ab initio MD), and the classical equations of motion are integrated over time.

This approach allows for the observation of:

Solvent Effects: How solvent molecules arrange around the reactants and transition state, and how they contribute to stabilizing or destabilizing certain structures.

Reaction Trajectories: The actual path the atoms take during the reaction, providing a dynamic view of the bond-breaking and bond-forming processes.

Conformational Changes: The flexing and rotation of the molecule and its substituents during the reaction.

For example, MD simulations of the photoreaction of the parent oxirane have confirmed a multi-step mechanism involving ring-opening followed by internal atomic transfers, all occurring on a sub-picosecond timescale. nih.gov Similar simulations on Oxirane, 2,3-di(trimethylsilyl)- could elucidate how the bulky silyl groups influence the accessibility of the reactive sites and the subsequent pathway of the opened-ring intermediate.

Advanced Analytical Techniques for Reaction Monitoring and Characterization

Chromatographic and Mass Spectrometric Techniques for Product Analysis

Once a reaction is complete, or for at-line analysis, chromatographic and mass spectrometric techniques are indispensable for separating, identifying, and quantifying the products.

Gas Chromatography (GC) is a primary technique for separating volatile compounds. Given the volatility of many organosilicon compounds, GC is well-suited for analyzing the reaction mixtures of Oxirane, 2,3-di(trimethylsilyl)-. nih.gov Often, derivatization is employed to increase the volatility and thermal stability of polar analytes, a common practice being silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). research-solution.comyoutube.com In the context of reactions involving Oxirane, 2,3-di(trimethylsilyl)-, where the products may themselves be silylated, direct GC analysis is often feasible. The retention times of the components provide a means of separation and quantification.

Mass Spectrometry (MS) , particularly when coupled with GC (GC-MS), is a powerful tool for identifying the separated components. The electron ionization (EI) mass spectra of trimethylsilyl (B98337) derivatives exhibit characteristic fragmentation patterns. mdpi.com A common fragmentation pathway involves the loss of a methyl group (M-15) or a trimethylsilyl group (M-73). The presence of the silicon isotope pattern (²⁸Si, ²⁹Si, ³⁰Si) can further aid in the identification of silicon-containing fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and fragments, allowing for the determination of the elemental composition and unambiguous identification of the products.

| Analytical Technique | Principle | Application to Product Analysis | Typical Data Obtained |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Separation of unreacted starting material, products, and byproducts. | Chromatogram with peaks corresponding to different components, with retention time and peak area. |

| Mass Spectrometry (MS) | Ionization and separation of molecules based on their mass-to-charge ratio. | Identification of the chemical structure of the separated components. | Mass spectrum showing the molecular ion and fragmentation pattern. |

| GC-MS | Combines the separation power of GC with the identification capabilities of MS. | Comprehensive analysis of complex reaction mixtures. | A chromatogram where each peak has an associated mass spectrum for identification. |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements. | Unambiguous determination of the elemental composition of products. | Exact mass data, confirming molecular formulas. |

Green Chemistry and Sustainable Aspects in Silylated Oxirane Research

Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for silylated oxiranes, including Oxirane, 2,3-di(trimethylsilyl)-, centers on replacing hazardous reagents and solvents with safer alternatives. A primary focus is the epoxidation of the corresponding alkene, 1,2-bis(trimethylsilyl)ethylene.

Traditional epoxidation methods often rely on peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), which generate significant waste that can be difficult to separate from the product. copernicus.org A greener alternative is the use of hydrogen peroxide (H₂O₂) as the oxidant, as its only byproduct is water. researchgate.netrasayanjournal.co.in This approach aligns with the green chemistry goal of preventing waste generation at the source.

The choice of solvent is another critical factor. The development of solvent-free reaction conditions or the use of environmentally benign solvents like cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of a synthesis. nih.gov For instance, a flow-batch approach has been successfully developed for the synthesis of other strained ring systems using CPME, highlighting a sustainable and safer methodology that could be adapted for silylated oxiranes. nih.gov

Furthermore, "green" synthetic methods can involve the use of reagents derived from renewable resources. mdpi.com For example, plant-based extracts have been utilized in the green synthesis of nanoparticles, a concept that could potentially be extended to the catalytic systems used for producing specialized chemicals. researchgate.netwikipedia.org The direct synthesis of organosilicon compounds is also evolving, with methods like the Rachow process and the use of organolithium or Grignard reagents being common, though their green credentials vary and are subject to ongoing improvement. scienceinfo.com

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.comresearchgate.net An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. mdpi.comacs.org

Addition reactions, such as the epoxidation of an alkene, are inherently more atom-economical than substitution or elimination reactions. The epoxidation of 1,2-bis(trimethylsilyl)ethylene to form Oxirane, 2,3-di(trimethylsilyl)- can be highly atom-economical if the appropriate oxidant is chosen.

Table 1: Comparison of Atom Economy for Different Epoxidation Reagents

| Oxidizing Agent | Byproduct | Atom Economy | Green Chemistry Considerations |

| Hydrogen Peroxide (H₂O₂) | Water (H₂O) | High | Benign byproduct, considered a green oxidant. researchgate.netrasayanjournal.co.in |

| meta-Chloroperoxybenzoic acid (m-CPBA) | meta-Chlorobenzoic acid | Lower | Halogenated aromatic waste is produced. copernicus.org |

| Peracetic acid | Acetic acid | Moderate | Generates a co-product that needs separation and potential recycling. rsc.org |

This table is illustrative and compares the conceptual atom economy of different oxidizing agents for an epoxidation reaction.

Strategies to improve atom economy and reduce waste include:

Catalytic Processes: Using catalysts allows for reactions with higher selectivity and yield, which minimizes the formation of unwanted byproducts. researchgate.netelectrochemsci.org

Reagent Selection: Choosing reagents that are fully incorporated into the product, like in addition reactions, is a key strategy. mdpi.com For example, using H₂O₂ for epoxidation is preferable to using a peroxyacid that generates a stoichiometric amount of carboxylic acid waste. researchgate.net

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can maximize the yield of the desired product and reduce the formation of side products.

By focusing on these strategies, the synthesis of Oxirane, 2,3-di(trimethylsilyl)- can be designed to be more sustainable and economically viable, as less raw material is wasted and the costs associated with waste disposal are reduced. mdpi.com

Catalysis for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways to more sustainable chemical manufacturing by enabling reactions to occur under milder conditions, with greater selectivity, and with lower energy input. electrochemsci.orgmdpi.com For the synthesis of silylated oxiranes, catalytic approaches are crucial for enhancing sustainability.

The epoxidation of silylated alkenes can be effectively catalyzed by a variety of systems. Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and potentially recycled and reused over multiple cycles. mdpi.commdpi.com This simplifies product purification and reduces waste.

Examples of catalytic systems with potential application in the synthesis of Oxirane, 2,3-di(trimethylsilyl)- include:

Silica-Supported Catalysts: Titanium-containing silica (B1680970) materials (Ti/SiO₂) have been investigated for the epoxidation of alkenes using hydrogen peroxide. lookchem.com Surface modification of these catalysts, for example through silylation, can enhance their hydrophobicity, leading to increased efficiency of H₂O₂ use and higher selectivity towards the epoxide. lookchem.com

Heteropolyoxometalates: These metal-oxygen cluster compounds have shown effectiveness as catalysts for alkene epoxidation with H₂O₂ at room temperature. rasayanjournal.co.in Their catalytic activity can be tuned by altering their composition.

Mesoporous Zirconium-Silicates: These materials have been used to catalyze the epoxidation of various alkenes with aqueous hydrogen peroxide, demonstrating the potential for truly heterogeneous catalysis with no metal leaching. mdpi.com

Table 2: Performance of Various Catalytic Systems in Alkene Epoxidation with H₂O₂

| Catalyst System | Substrate Example | Solvent | Key Findings | Reference |

| PVMo/SiO₂ | Cyclooctene | Acetonitrile | Nanocomposite catalyst shows higher activity than the pure heteropolymolybdate and is recyclable. | electrochemsci.org |

| Ti/SiO₂ (silylated) | Various alkenes | Acetonitrile | Silylation enhances hydrophobicity, improving H₂O₂ efficiency and epoxide selectivity. | lookchem.com |

| Mesoporous Zr-silicates | Cyclohexene, Cyclooctene | Acetonitrile | Highly active and stable, with no observed leaching of the metal catalyst. | mdpi.com |

| Heteropolyoxometalates | Dihydronaphthalene | Acetonitrile/Dichloromethane | Efficient epoxidation at room temperature; catalyst efficiency depends on vanadium content. | rasayanjournal.co.in |

This table presents data from studies on various alkenes to illustrate the types of catalytic systems that could be applied to the synthesis of silylated oxiranes.

The development of photocatalysts also presents a promising avenue for sustainable organosilicon chemistry. For instance, eosin (B541160) Y, an organic dye, has been used as a photocatalyst for the functionalization of hydrosilanes under mild conditions, showcasing an energy-efficient and selective approach. nus.edu.sg The application of such photocatalytic methods could lead to novel and greener routes for preparing silylated precursors to compounds like Oxirane, 2,3-di(trimethylsilyl)-.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,3-di(trimethylsilyl)-oxirane in laboratory settings?

The synthesis typically involves silylation of a precursor epoxide or direct epoxidation of a silylated alkene. For example, trimethylsilyl chloride (TMSCl) may be used to introduce trimethylsilyl groups to a vicinal diol intermediate, followed by oxidation to form the oxirane ring. Reaction conditions (e.g., anhydrous solvents, controlled temperature) must be optimized to prevent premature ring-opening. Evidence from thiirane functionalization (e.g., silyloxy group incorporation in spherosilics ) suggests that silylating agents like hexamethyldisilazane (HMDS) could also be applicable.

Q. Which spectroscopic techniques are critical for characterizing 2,3-di(trimethylsilyl)-oxirane?

Key methods include:

- NMR Spectroscopy : <sup>1</sup>H NMR for oxirane ring protons (δ ~3.0–4.0 ppm) and trimethylsilyl protons (δ ~0.1 ppm); <sup>13</sup>C NMR for oxirane carbons (δ ~45–60 ppm) and TMS carbons (δ ~0–5 ppm); <sup>29</sup>Si NMR for silicon environments (δ ~10–20 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated m/z for C8H18OSi2 ≈ 186.29 g/mol ).

- Infrared Spectroscopy : Stretching vibrations for Si-C (~750 cm<sup>-1</sup>) and epoxy C-O (~1250 cm<sup>-1</sup>). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy.

Q. How do the trimethylsilyl groups influence the reactivity of the oxirane ring?

The bulky trimethylsilyl groups sterically hinder nucleophilic attacks on the oxirane ring, potentially directing regioselectivity. Electron-donating effects from silicon may also stabilize transition states during ring-opening. Comparative studies with non-silylated analogs (e.g., ethylene oxide ) can isolate steric vs. electronic contributions.

Q. What protocols ensure the stability of 2,3-di(trimethylsilyl)-oxirane during storage?

Store under inert atmosphere (argon/nitrogen) at low temperatures (−20°C) in anhydrous solvents (e.g., THF, dichloromethane). Monitor for decomposition via periodic NMR or GC-MS. Thermal stability can be assessed using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can mechanistic pathways for acid- or base-catalyzed ring-opening of 2,3-di(trimethylsilyl)-oxirane be elucidated?

Use kinetic isotope effects (KIE) and stereochemical analysis (e.g., retention/inversion of configuration) to distinguish between SN2 and SN1 mechanisms. Computational studies (DFT) can model transition states and charge distribution . Isotope-labeled reagents (e.g., D2O) may track proton transfer steps.

Q. What computational strategies predict regioselectivity in reactions of 2,3-di(trimethylsilyl)-oxirane with nucleophiles?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic centers. Compare activation energies for attack at C2 vs. C3. Solvent effects should be modeled using continuum solvation methods (e.g., SMD) .

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

Replicate experiments under standardized conditions (temperature, solvent, catalyst). Use advanced analytical tools (e.g., in situ FTIR, HPLC-MS) to detect intermediates. Meta-analyses of literature (e.g., IARC evaluations on epoxide reactivity ) may identify confounding variables (e.g., trace moisture).

Q. What experimental designs are optimal for studying thermal decomposition pathways?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies volatile decomposition products. Isothermal stability studies at elevated temperatures (e.g., 100–150°C) quantify degradation kinetics. Compare with analogous epoxides (e.g., propylene oxide ) to contextualize results.

Q. How can toxicity profiles inform laboratory safety protocols for handling this compound?

Review structure-activity relationships (SAR) for epoxides, focusing on alkylating potential (e.g., IARC Class 2 carcinogens ). Conduct Ames tests for mutagenicity and LC50 assays for acute toxicity. Implement fume hoods, PPE, and waste neutralization protocols (e.g., quenching with aqueous acid).

Q. What strategies validate the purity of 2,3-di(trimethylsilyl)-oxirane in catalytic applications?

Combine chromatography (HPLC, GC) with elemental analysis (EA) to quantify trace impurities. Use <sup>29</sup>Si NMR to detect hydrolyzed silanol byproducts. Calibrate against certified reference materials from NIST or analogous silylated epoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.